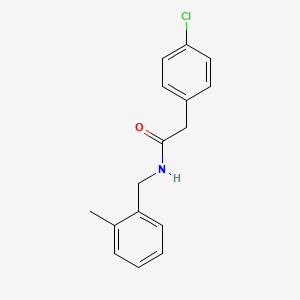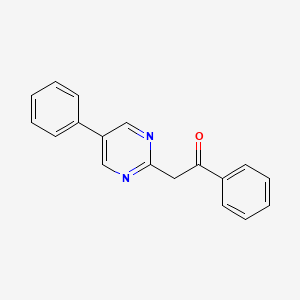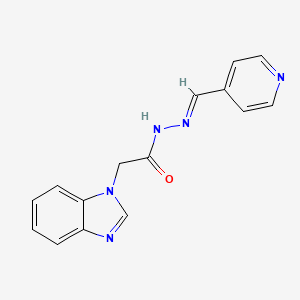
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as TDM-1, is a drug used in the treatment of breast cancer. It is a targeted therapy that combines an antibody with a chemotherapy drug. TDM-1 is designed to specifically target cancer cells while minimizing damage to healthy cells.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea works by binding to the HER2 protein on the surface of cancer cells. Once bound, this compound is internalized by the cancer cell, where the chemotherapy drug DM1 is released and kills the cancer cell. Because this compound specifically targets HER2-positive cancer cells, it minimizes damage to healthy cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials. The most common side effects of this compound include fatigue, nausea, and decreased appetite. This compound can also cause more serious side effects, such as liver toxicity and thrombocytopenia, but these are rare. This compound has not been shown to have any significant effects on cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is a targeted therapy that specifically targets HER2-positive cancer cells, making it a useful tool for studying HER2-positive breast cancer. This compound is also a potent chemotherapy drug, making it useful for studying the effects of chemotherapy on cancer cells. However, this compound is a complex molecule that is difficult to synthesize and purify, which can make it challenging to use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of research is the development of this compound for use in other types of cancer that overexpress HER2. Another area of research is the development of this compound for use in combination with other therapies to improve its efficacy. Additionally, researchers are studying the mechanisms of resistance to this compound to develop strategies to overcome resistance. Finally, researchers are studying the pharmacokinetics and pharmacodynamics of this compound to optimize dosing and improve patient outcomes.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is synthesized by conjugating the chemotherapy drug DM1 with the monoclonal antibody trastuzumab. DM1 is a potent chemotherapy drug that is too toxic to be used alone. Trastuzumab is an antibody that binds to the HER2 protein, which is overexpressed in some breast cancers. The conjugation of DM1 with trastuzumab creates this compound, which targets cancer cells that overexpress HER2.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied in preclinical and clinical trials. In preclinical studies, this compound has shown efficacy against HER2-positive breast cancer cells. In clinical trials, this compound has been shown to be effective in the treatment of HER2-positive breast cancer that has progressed after treatment with other therapies. This compound has also been studied in combination with other therapies, such as pertuzumab, to improve its efficacy.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-17-10-5-6-13(18-2)12(8-10)16-14(19)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZHSFYGDMKZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5852158.png)
![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)

![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)

![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)







